molecular formula C7H9BrN2O2 B10908644 methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate

methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B10908644
M. Wt: 233.06 g/mol
InChI Key: RNINIWAQOXVDCY-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 3-bromo-1H-pyrazole-4-carboxylate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction Reactions: Reduction can lead to the formation of different pyrazoline derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

Methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Similar Compounds:

  • Ethyl 3-bromo-1H-pyrazole-4-carboxylate
  • 3-Bromo-1-methyl-1H-pyrazole
  • 1-Methyl-3-bromopyrazole

Comparison: this compound is unique due to the presence of both the methyl and ethyl groups, which can influence its reactivity and biological activity. Compared to ethyl 3-bromo-1H-pyrazole-4-carboxylate, the methyl derivative may exhibit different solubility and binding properties. The presence of the bromine atom in all these compounds makes them suitable for further functionalization and derivatization .

Properties

IUPAC Name

methyl 3-bromo-1-ethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-3-10-4-5(6(8)9-10)7(11)12-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNINIWAQOXVDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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